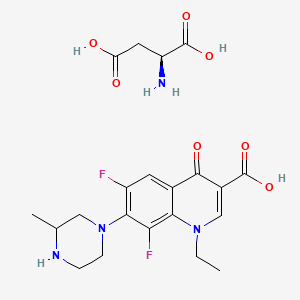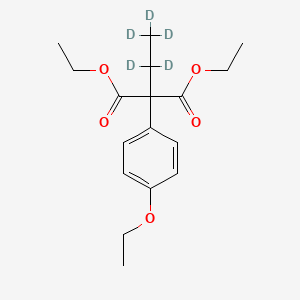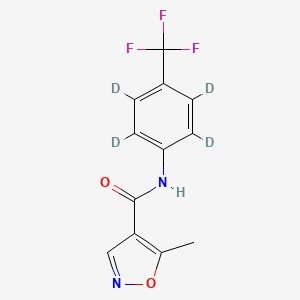
Leflunomide-d4
概要
説明
レフルノミド-d4は、主に疾患修飾性抗リウマチ薬(DMARD)として使用されるピリミジン合成阻害剤であるレフルノミドの重水素化形態です。レフルノミド-d4は、質量分析法で検出できる重水素原子の存在により、レフルノミドの薬物動態と代謝を研究するために科学研究で頻繁に使用されます。
科学的研究の応用
Leflunomide-d4 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Leflunomide.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new drugs and formulations.
Biological Research: Studying the effects of Leflunomide on biological systems.
Medical Research: Investigating the therapeutic potential and mechanisms of action of Leflunomide in various diseases.
作用機序
レフルノミド-d4は、ピリミジンのデノボ合成に関与する酵素ジヒドロオロテートデヒドロゲナーゼ(DHODH)を阻害することにより、その効果を発揮します。この阻害は、DNAとRNA合成に不可欠なピリミジンの産生を減少させます。 その結果、レフルノミド-d4は、活性化リンパ球などの急速に分裂する細胞の増殖を阻害し、免疫調節作用と抗炎症作用を発揮します .
類似の化合物との比較
類似の化合物
テリフルノミド: レフルノミドの活性代謝産物であり、DHODH阻害剤でもあります。
メトトレキセート: ジヒドロ葉酸レダクターゼを阻害する別のDMARD。
スルファサラジン: 抗炎症作用のあるDMARD。
ヒドロキシクロロキン: 免疫調節作用のある抗マラリア薬。
レフルノミド-d4の独自性
レフルノミド-d4は、重水素原子の存在によりユニークであり、薬物動態と代謝研究で役立ちます。重水素原子は、質量分析法で検出できる明確な質量差を提供し、生物系における化合物の正確な追跡と分析を可能にします。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Leflunomide-d4, like its parent compound Leflunomide, interacts with the enzyme DHODH, a key player in the de novo synthesis of pyrimidines . This interaction inhibits the synthesis of pyrimidines, which are essential for DNA and RNA synthesis . This effect is particularly toxic to activated lymphocytes, which depend on de novo synthesis of uridine .
Cellular Effects
This compound impacts various types of cells and cellular processes. It acts as an immunomodulatory and immunosuppressive agent, largely through the inhibition of pyrimidine synthesis . This effect is particularly impactful on T cells, which have high activity in conditions like rheumatoid arthritis . By inhibiting pyrimidine synthesis, this compound can regulate T lymphocyte progression through the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to its active form, teriflunomide, by first-pass metabolism in the gut wall and liver . Teriflunomide then inhibits the mitochondrial enzyme DHODH, preventing pyrimidine synthesis . This inhibition of pyrimidine synthesis halts T-cell proliferation by arresting the activated cell during the G1/S phase of the cell cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to confer rapid recovery from conditions like COVID-19, coupled with temporal immunologic changes
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in dogs with immune-mediated polyarthritis, this compound was administered at a mean dose of 2.6 mg/kg/day for a mean treatment duration of 1,566 days . The treatment was found to be safe and well-tolerated .
Metabolic Pathways
This compound is involved in the metabolic pathway of pyrimidine synthesis . It inhibits the enzyme DHODH, which is a crucial part of this pathway . This inhibition disrupts the production of pyrimidines, affecting the synthesis of DNA and RNA .
Transport and Distribution
This compound, due to its lipid solubility, can passively transport through cell membranes, including during oral absorption . It is rapidly and almost completely converted to its active form, teriflunomide, by first-pass metabolism in the gut wall and liver .
Subcellular Localization
Given that it inhibits a mitochondrial enzyme (DHODH), it can be inferred that it likely localizes to the mitochondria where it exerts its effects
準備方法
合成ルートと反応条件
レフルノミド-d4の合成には、レフルノミド分子に重水素原子を組み込む必要があります。これは、合成過程で重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。一般的な方法の1つは、合成の最終段階で重水素化溶媒を使用して、水素原子を重水素と交換することです。
工業生産方法
レフルノミド-d4の工業生産は、実験室合成と同様の原理に従いますが、より大規模です。このプロセスには、重水素原子の組み込みを確実にするために、重水素化試薬と溶媒を使用します。生産プロセスは、最終生成物の高収率と純度を実現するために最適化されています。
化学反応の分析
反応の種類
レフルノミド-d4は、以下を含むさまざまな化学反応を起こします。
酸化: レフルノミド-d4は、活性代謝産物であるテリフルノミド-d4を形成するために酸化される可能性があります。
還元: 還元反応は、レフルノミド-d4をその前駆体化合物に戻すことができます。
置換: レフルノミド-d4は、1つの官能基が別の官能基に置き換わる置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 所望の置換に応じて、さまざまな求核剤と求電子剤を使用できます。
生成される主な生成物
酸化: 主な生成物はテリフルノミド-d4です。
還元: 主な生成物はレフルノミド-d4の前駆体化合物です。
置換: 生成物は、特定の置換反応と使用される試薬によって異なります。
科学研究の用途
レフルノミド-d4は、以下を含むさまざまな科学研究の用途で使用されています。
薬物動態: レフルノミドの吸収、分布、代謝、排泄の研究。
代謝研究: 代謝経路の調査と代謝産物の特定。
薬物開発: 新薬と製剤の開発に使用されます。
生物学的研究: レフルノミドの生物系への影響の研究。
医学研究: さまざまな疾患におけるレフルノミドの治療の可能性と作用機序の調査。
類似化合物との比較
Similar Compounds
Teriflunomide: The active metabolite of Leflunomide, also a DHODH inhibitor.
Methotrexate: Another DMARD that inhibits dihydrofolate reductase.
Sulfasalazine: A DMARD with anti-inflammatory properties.
Hydroxychloroquine: An antimalarial drug with immunomodulatory effects.
Uniqueness of Leflunomide-d4
This compound is unique due to the presence of deuterium atoms, which makes it useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking and analysis of the compound in biological systems.
特性
IUPAC Name |
5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOGYURTWQBHIL-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



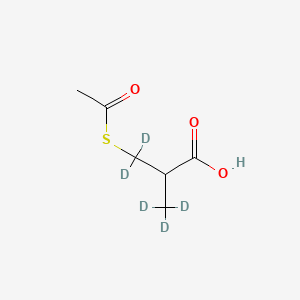

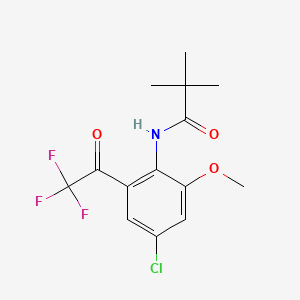
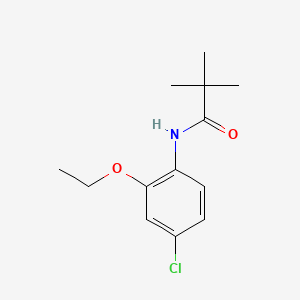
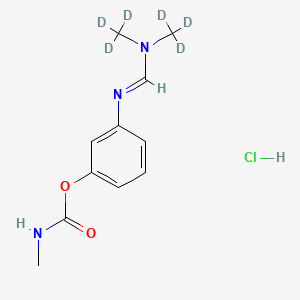
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)



